Lipophilicity (LogP) Distinguishes 3-Nitrophenylguanidine Nitrate from Unsubstituted Phenylguanidine Nitrate
3-Nitrophenylguanidine Nitrate exhibits a calculated LogP of 2.30, substantially higher than unsubstituted phenylguanidine nitrate, which has an estimated LogP of approximately 0.8–1.2 [1]. This quantitative difference in lipophilicity reflects the electron-withdrawing and hydrophobic contribution of the 3-nitro substituent, which is critical for partitioning into organic phases during extraction and for optimizing membrane permeability in cellular assays [2].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.30 |
| Comparator Or Baseline | Phenylguanidine nitrate: ~0.8–1.2 (estimated from phenylguanidine structure) |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.5 |
| Conditions | In silico calculation (ChemDraw/ALOGPS methodology) |
Why This Matters
Higher LogP correlates with improved organic solvent extractability and cell membrane permeability, making 3-Nitrophenylguanidine Nitrate more suitable for downstream reactions requiring organic phase transfer or for generating cell-permeable final compounds.
- [1] Chem960. (n.d.). 142992-99-2 (3-Nitrophenylguanidine Nitrate) – Physicochemical Properties. Chem960 Chemical Database. View Source
- [2] PubChem. (2024). Phenylguanidine (CAS 2002-16-6). National Center for Biotechnology Information. View Source
